molecular formula C7H5BrClF4N B13918727 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B13918727
M. Wt: 294.47 g/mol
InChI Key: DLDDZXUOZILPAY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is a chemical compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the halogenation of aniline derivatives followed by the introduction of fluorine and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

Molecular Formula

C7H5BrClF4N

Molecular Weight

294.47 g/mol

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H4BrF4N.ClH/c8-4-2-6(13)5(9)1-3(4)7(10,11)12;/h1-2H,13H2;1H

InChI Key

DLDDZXUOZILPAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)C(F)(F)F.Cl

Origin of Product

United States

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